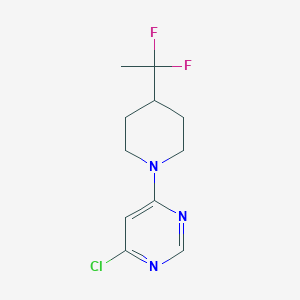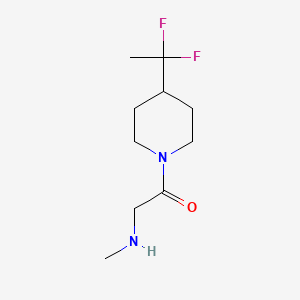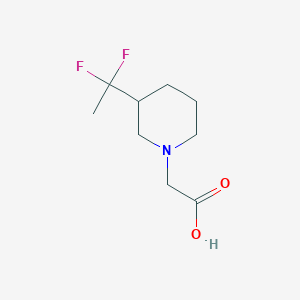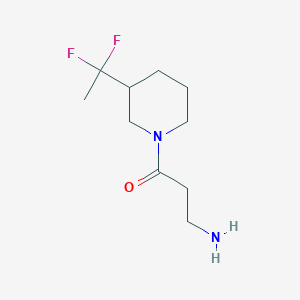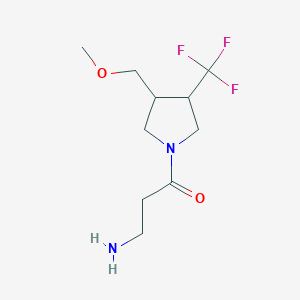
3-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
3-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, also known as 3-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, is an organic compound belonging to the class of aminopropanones. It is an important intermediate in the synthesis of a variety of pharmaceuticals, pesticides, and other chemicals. This compound is a colorless solid with a molecular weight of 295.4 g/mol, and is soluble in water.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
A pivotal application involves the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates using a trifluoromethyl-containing building block. This process, based on the 2H-azirine ring expansion strategy, underlines the compound's role in producing aminopyrroles, which are essential for developing pharmaceuticals (Khlebnikov et al., 2018).
Asymmetric Synthesis and Drug Intermediates
The compound has been implicated in the asymmetric synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for crafting various bioactive molecules. This synthesis underscores the compound's versatility in producing enantiomerically pure substances, which are crucial for drug development (Kotian et al., 2005).
Metal-free Synthesis in Green Chemistry
Another significant application is in green chemistry, where the compound contributes to the metal-free synthesis of polysubstituted pyrrole derivatives. Utilizing surfactants in aqueous medium, this method emphasizes the compound's role in sustainable chemistry practices, producing pyrroles with high yields and under environmentally friendly conditions (Kumar et al., 2017).
Catalytic Applications
The compound's structure is conducive to modifications leading to catalysts for olefin methoxycarbonylation, illustrating its utility in refining chemical synthesis processes and enhancing the efficiency of producing esters (Zulu et al., 2020).
Antibacterial and Antifungal Applications
Lastly, derivatives of similar compounds have shown promise in antimicrobial activities, indicating the potential for developing new antibiotics and antifungal agents. This application is critical in addressing the growing concern of antibiotic resistance (Gein et al., 2009).
Eigenschaften
IUPAC Name |
3-amino-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-17-6-7-4-15(9(16)2-3-14)5-8(7)10(11,12)13/h7-8H,2-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTPZHHXGDLYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC1C(F)(F)F)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



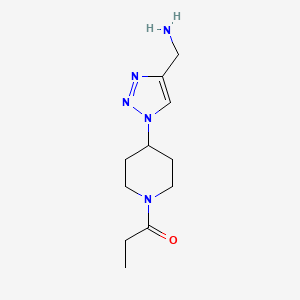
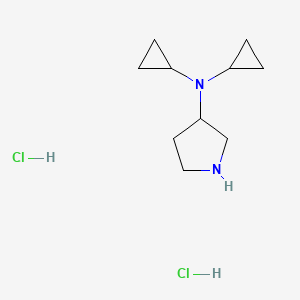


![methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1481296.png)
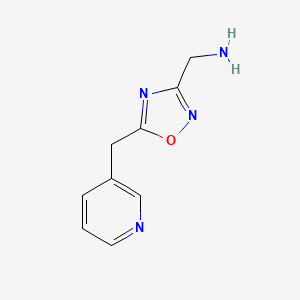
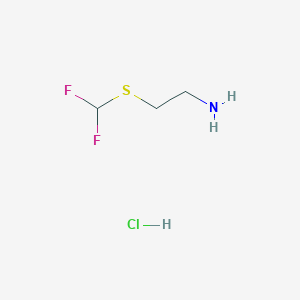
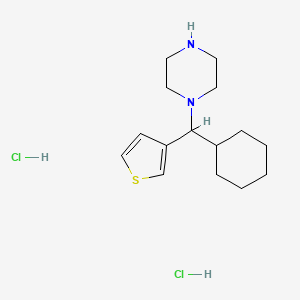
![3-Phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride](/img/structure/B1481301.png)

